2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(2-methoxyphenyl)amino]ethyl 3,4-dimethoxybenzoate
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Overview
Description
2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-METHOXYANILINO]ETHYL 3,4-DIMETHOXYBENZOATE is a complex organic compound with a molecular formula of C25H24N2O7S and a molecular weight of 496.54 . This compound features a benzisothiazole ring, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-METHOXYANILINO]ETHYL 3,4-DIMETHOXYBENZOATE involves multiple steps, starting with the preparation of the benzisothiazole ring. The reaction conditions typically include the use of strong oxidizing agents and specific catalysts to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The benzisothiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzisothiazole ring to its corresponding amine derivatives.
Substitution: The methoxy groups on the aromatic rings can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-METHOXYANILINO]ETHYL 3,4-DIMETHOXYBENZOATE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-METHOXYANILINO]ETHYL 3,4-DIMETHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The benzisothiazole ring can inhibit certain enzymes, leading to its biological effects . The compound may also interact with cellular receptors, modulating various signaling pathways .
Comparison with Similar Compounds
Similar compounds include other benzisothiazole derivatives, such as:
Compared to these compounds, 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-METHOXYANILINO]ETHYL 3,4-DIMETHOXYBENZOATE is unique due to its specific substitution pattern and the presence of multiple methoxy groups, which may enhance its biological activity and specificity .
Properties
Molecular Formula |
C25H24N2O7S |
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Molecular Weight |
496.5 g/mol |
IUPAC Name |
2-(N-(1,1-dioxo-1,2-benzothiazol-3-yl)-2-methoxyanilino)ethyl 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C25H24N2O7S/c1-31-20-10-6-5-9-19(20)27(24-18-8-4-7-11-23(18)35(29,30)26-24)14-15-34-25(28)17-12-13-21(32-2)22(16-17)33-3/h4-13,16H,14-15H2,1-3H3 |
InChI Key |
CSAWRISKTHUDGV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OCCN(C2=CC=CC=C2OC)C3=NS(=O)(=O)C4=CC=CC=C43)OC |
Origin of Product |
United States |
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